molecular formula C9H9KO3 B1630112 Potassium ethyl 4-oxidobenzoate CAS No. 36457-19-9

Potassium ethyl 4-oxidobenzoate

Cat. No.: B1630112
CAS No.: 36457-19-9
M. Wt: 204.26 g/mol
InChI Key: HFTYFFXNUVBSII-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium ethyl 4-oxidobenzoate is a potassium salt of ethylparaben, which is an ester of para-hydroxybenzoic acid. It is widely used as a preservative in various cosmetic, pharmaceutical, and food products due to its antimicrobial properties. This compound is known for its ability to inhibit the growth of bacteria, fungi, and yeast, thereby extending the shelf life of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ethyl 4-oxidobenzoate is synthesized through the esterification of para-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces ethylparaben, which is then neutralized with potassium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Potassium ethyl 4-oxidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium ethyl 4-oxidobenzoate has a wide range of applications in scientific research:

Mechanism of Action

Potassium ethyl 4-oxidobenzoate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It inhibits the synthesis of DNA, RNA, and essential enzymes, leading to cell death. The compound targets various molecular pathways involved in microbial growth and reproduction, making it effective against a broad spectrum of microorganisms .

Comparison with Similar Compounds

  • Methylparaben
  • Propylparaben
  • Butylparaben
  • Benzylparaben

Comparison:

This compound stands out due to its balanced antimicrobial efficacy and relatively low toxicity profile, making it a preferred choice in various applications.

Properties

CAS No.

36457-19-9

Molecular Formula

C9H9KO3

Molecular Weight

204.26 g/mol

IUPAC Name

potassium;4-ethoxycarbonylphenolate

InChI

InChI=1S/C9H10O3.K/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1

InChI Key

HFTYFFXNUVBSII-UHFFFAOYSA-M

SMILES

CCOC(=O)C1=CC=C(C=C1)[O-].[K+]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[O-].[K+]

36457-19-9

Origin of Product

United States

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